Cas no 62324-82-7 (7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine)

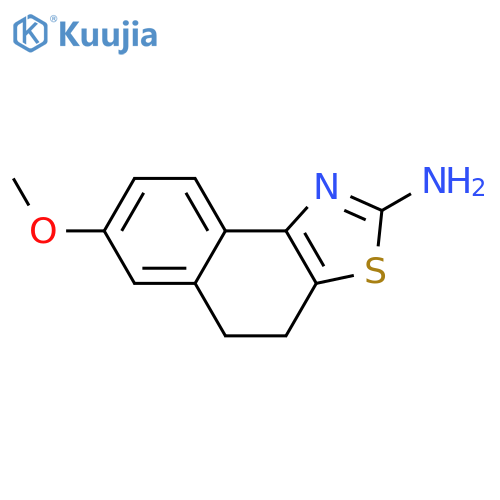

62324-82-7 structure

商品名:7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine

7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine

- 7-METHOXY-4,5-DIHYDRO-NAPHTHO[1,2-D]THIAZOL-2-YLAMINE

- 2,3-dihydro-7-methoxychromen-4-one

- 2-amino-7-methoxy-4,5-dihydro-naphtho[1,2-d]thiazole

- 6-methoxy-1-tetralone

- 7-me

- 7-methoxy-2H-1-benzopyran-4-one

- 7-Methoxy-4-chromanone

- 7-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine

- 7-methoxy-4H,5H-naphtho[1,2-d]thiazol-2-amine

- 7-methoxychroman-4-one

- AC1N9LM3

- ghl.PD_Mitscher_leg0.304

- PubChem17929

- WAY-244942

- CHEMBL1178726

- 7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine

- SCHEMBL1815237

- AKOS000301512

- Oprea1_254749

- 7-methoxy-4,5-dihydrobenzo[e]benzothiazole-2-ylamine

- RCVDCZOEHBRZGK-UHFFFAOYSA-N

- 7-methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

- 62324-82-7

- CCG-243316

- Oprea1_508752

- Maybridge1_003793

- AH-487/11927033

- 7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine

-

- MDL: MFCD01199566

- インチ: InChI=1S/C12H12N2OS/c1-15-8-3-4-9-7(6-8)2-5-10-11(9)14-12(13)16-10/h3-4,6H,2,5H2,1H3,(H2,13,14)

- InChIKey: RCVDCZOEHBRZGK-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C2C(=C1)CCC3=C2NC(=N)S3

計算された属性

- せいみつぶんしりょう: 232.06703418g/mol

- どういたいしつりょう: 232.06703418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 76.4Ų

7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M269913-50mg |

7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine |

62324-82-7 | 50mg |

$ 135.00 | 2022-06-04 | ||

| Fluorochem | 014132-250mg |

7-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-ylamine |

62324-82-7 | 250mg |

£160.00 | 2022-03-01 | ||

| Fluorochem | 014132-2g |

7-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-ylamine |

62324-82-7 | 2g |

£598.00 | 2022-03-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771345-250mg |

7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine |

62324-82-7 | 98% | 250mg |

¥4107.00 | 2024-05-06 | |

| A2B Chem LLC | AG67001-1g |

7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine |

62324-82-7 | 1g |

$495.00 | 2024-04-19 | ||

| Crysdot LLC | CD11087352-5g |

7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine |

62324-82-7 | 97% | 5g |

$701 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011784-1g |

7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine |

62324-82-7 | 1g |

6144.0CNY | 2021-07-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011784-1g |

7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine |

62324-82-7 | 1g |

6144CNY | 2021-05-07 | ||

| Fluorochem | 014132-1g |

7-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-ylamine |

62324-82-7 | 1g |

£372.00 | 2022-03-01 | ||

| TRC | M269913-100mg |

7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine |

62324-82-7 | 100mg |

$ 210.00 | 2022-06-04 |

7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

62324-82-7 (7-Methoxy-4,5-dihydronaphtho1,2-d1,3thiazol-2-amine) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量